molecular formula C11H16N2 B3013389 4-(3-Methylpiperidin-1-yl)pyridine CAS No. 97148-74-8

4-(3-Methylpiperidin-1-yl)pyridine

Cat. No.: B3013389
CAS No.: 97148-74-8
M. Wt: 176.263
InChI Key: BUYZKMFJLPZKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpiperidin-1-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals . Another approach is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.

    Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many natural and synthetic compounds.

    4-(Piperidin-1-yl)pyridine: Similar to 4-(3-Methylpiperidin-1-yl)pyridine but without the methyl group on the piperidine ring.

Uniqueness

This compound is unique due to the presence of both pyridine and piperidine rings, along with a methyl group on the piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYZKMFJLPZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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